Methyl Trifluoropyruvate

Beschreibung

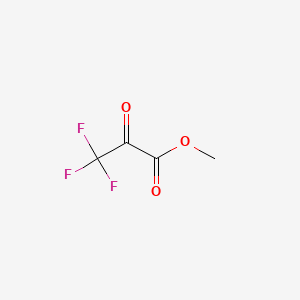

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3,3,3-trifluoro-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLQDIWQRQROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370581 | |

| Record name | Methyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-11-7 | |

| Record name | Methyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl Trifluoropyruvate from Hexafluoropropene-1,2-Oxide

Abstract

Methyl 3,3,3-trifluoropyruvate (MTFP) is a pivotal building block in organofluorine chemistry, widely utilized in the development of novel pharmaceuticals and agrochemicals due to the unique physicochemical properties conferred by the trifluoromethyl group.[1] This guide provides an in-depth, technical overview of an optimized, laboratory-scale synthesis of MTFP starting from the industrial chemical hexafluoropropene-1,2-oxide (HFPO). The described two-step process involves the initial formation of a stable intermediate, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr), followed by an acid-catalyzed conversion to the final product. This document details the underlying reaction mechanisms, provides a comprehensive experimental protocol, discusses process optimization through byproduct analysis, and outlines critical safety considerations. It is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Strategic Importance of Methyl Trifluoropyruvate

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry for enhancing metabolic stability, binding affinity, and bioavailability. Methyl trifluoropyruvate, with its reactive α-keto-ester functionality and electron-withdrawing trifluoromethyl group, serves as a versatile precursor for synthesizing complex fluorinated molecules, including chiral trifluoroalanine derivatives and various heterocyclic compounds.[2][3] Its utility as a synthetic intermediate makes robust and scalable production methods a subject of considerable interest.

The synthesis pathway commencing with hexafluoropropene-1,2-oxide (HFPO), a readily available industrial feedstock, presents an economically viable route to MTFP.[2] This guide focuses on a validated two-step synthesis that offers high yields and a manageable impurity profile, making it suitable for laboratory and pilot-scale production.

Overall Synthesis Workflow

The conversion of HFPO to MTFP is achieved through a sequential two-step process. The first step involves masking the inherent reactivity of HFPO by converting it to a more stable ether-ester intermediate. The second step unmasks the ketone functionality through an acid-catalyzed elimination reaction.

Caption: High-level workflow for the synthesis of MTFP from HFPO.

Reaction Mechanism and Scientific Rationale

A deep understanding of the reaction mechanism is paramount for process optimization and troubleshooting. This synthesis relies on fundamental principles of nucleophilic attack and acid-catalyzed elimination.

Step 1: Nucleophilic Ring-Opening of HFPO

The reaction is initiated by the nucleophilic attack of methanol on one of the carbon atoms of the epoxide ring in HFPO. Contrary to typical epoxide ring-openings which occur at the least sterically hindered carbon, the attack on HFPO preferentially occurs at the more substituted C2 carbon. This anomalous regioselectivity is attributed to the powerful electron-withdrawing effect of the trifluoromethyl (CF₃) group, which renders the adjacent carbon more electrophilic.

Step 2: Acid-Catalyzed Conversion of the MTPr Intermediate

The stable intermediate, MTPr, is converted to the final product, MTFP, through treatment with a strong protic acid, typically concentrated sulfuric acid. The mechanism proceeds as follows:

-

Protonation: The ether oxygen of the methoxy group on C2 is protonated by sulfuric acid, transforming it into a good leaving group (methanol).

-

Elimination: A lone pair on the adjacent fluorine atom facilitates the elimination of the protonated methoxy group. This step is the key to unmasking the carbonyl group.

-

Hydrolysis: The resulting acyl fluoride intermediate is highly reactive and is subsequently attacked by water (present in the concentrated sulfuric acid or added during workup), leading to the formation of the final methyl ester product and hydrogen fluoride.

The use of concentrated sulfuric acid is critical. It acts not only as a catalyst but also as a dehydrating agent, driving the equilibrium towards the product and minimizing water-dependent side reactions.[4]

Caption: Simplified reaction mechanism overview.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly hazardous materials. All operations must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shields, and acid-resistant gloves.

Step 1: Synthesis of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr)

-

Reactor Setup: Equip a 250 mL pressure-rated glass reactor or stainless-steel autoclave with a magnetic stirrer, a gas inlet valve, a thermocouple, and a pressure gauge. Ensure the system is completely dry and purge with an inert gas (e.g., Nitrogen or Argon).

-

Reagent Charging: Cool the reactor to 0-5 °C using an ice bath. Carefully charge the reactor with anhydrous methanol (80 mL, ~2.0 mol).

-

HFPO Addition: While maintaining vigorous stirring and the internal temperature below 10 °C, slowly bubble gaseous Hexafluoropropene-1,2-oxide (HFPO) (approx. 166 g, 1.0 mol) into the methanol. The addition should be controlled to keep the pressure within the safe operating limits of the reactor.

-

Expert Insight: HFPO is a gas at room temperature (boiling point: -27.4 °C).[2] The reaction is exothermic, and slow, controlled addition is crucial to prevent a runaway reaction and excessive pressure buildup.

-

-

Reaction: After the addition is complete, seal the reactor and allow the mixture to slowly warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress by observing the pressure drop.

-

Workup: Once the reaction is complete (pressure stabilizes), cool the reactor back to 10 °C and carefully vent any unreacted HFPO through a scrubbing solution (e.g., aqueous potassium hydroxide). Transfer the liquid reaction mixture to a round-bottom flask.

-

Purification: The excess methanol and any low-boiling impurities are removed by rotary evaporation. The crude MTPr can be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Step 2: Conversion of MTPr to Methyl 3,3,3-trifluoropyruvate (MTFP)

-

Reactor Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a distillation head connected to a collection flask, add concentrated sulfuric acid (98%, ~110 g, 1.12 mol).

-

Reagent Addition: Begin stirring and gently heat the sulfuric acid to 90-100 °C. Slowly add the purified MTPr (e.g., 190 g, 1.0 mol) from the dropping funnel over a period of 1-2 hours.

-

Expert Insight: This conversion is an equilibrium process. Adding the intermediate to hot acid and immediately distilling the product (reactive distillation) shifts the equilibrium, maximizing the yield and preventing product degradation or side reactions.[4] The boiling point of MTFP is approximately 84-86 °C.

-

-

Reactive Distillation: Maintain the reaction temperature at 110-130 °C and collect the distillate, which is crude MTFP. The collection flask should be cooled in an ice bath. An optimized process can achieve an isolated yield of up to 81%.[4]

-

Final Purification: The collected crude MTFP is typically contaminated with acidic residue and byproducts. It should be washed carefully with a small amount of cold, saturated sodium bicarbonate solution, followed by brine. After drying over anhydrous magnesium sulfate, the final product is purified by redistillation at atmospheric pressure, collecting the fraction boiling at 84-86 °C.

Process Parameters and Byproduct Management

Optimizing the synthesis requires careful control of reaction conditions and an understanding of potential byproducts.

| Parameter | Step 1 (MTPr Synthesis) | Step 2 (MTFP Synthesis) | Rationale & Impact on Purity |

| Temperature | 0-25 °C | 110-130 °C | Low temp in Step 1 controls exothermicity. High temp in Step 2 is required for elimination and distillation. |

| Pressure | Autogenous | Atmospheric | Step 1 requires a sealed vessel to contain gaseous HFPO. Step 2 is performed at atmospheric pressure for distillation. |

| Reagent Ratio | Methanol in excess | H₂SO₄ in slight excess | Excess methanol in Step 1 ensures complete consumption of hazardous HFPO. Excess acid in Step 2 drives the catalysis. |

| Reaction Time | 12-16 hours | 1-2 hours (addition) | Step 1 is slower and requires time for the gas to react. Step 2 is rapid, with yield dependent on distillation rate. |

| Purity (Typical) | >95% after distillation | >97% after redistillation | Final purity is highly dependent on the efficiency of the final distillation step. |

| Yield (Typical) | ~90% | Up to 81% | Overall yield is typically in the range of 70-75%. |

Identified Byproducts: The primary source of impurities arises in the second step. Key identified byproducts include:

-

Methyl trifluoroacetate (MTAc): From cleavage of the C-C bond under harsh acidic conditions.

-

MTFP Hydrate & Hemiacetal: Formed by the reaction of the product's electrophilic ketone with water or methanol.

-

Dimer of MTFP Hydrate: A self-condensation product.

-

Methyl Fluorosulfate: Arises from the reaction of methanol with sulfur trioxide (present in oleum if used, or from decomposition).[4]

Managing these byproducts is achieved by using reactive distillation to minimize the residence time of the product in the hot acid.

Critical Safety Considerations

-

Hexafluoropropene-1,2-oxide (HFPO): HFPO is a toxic gas that is toxic if inhaled and may cause respiratory irritation.[5] It is shipped as a liquefied gas under pressure. All handling must occur in a high-performance fume hood or glovebox. Personnel must be equipped with gas detectors and appropriate respiratory protection.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Use in a fume hood and wear appropriate acid-resistant PPE.

-

Pressure & Exotherms: The first step of the reaction is exothermic and generates pressure. Use of a pressure-rated reactor with a rupture disc is mandatory. The reaction must be cooled and the HFPO added slowly to maintain control.

-

Flammability: Methanol and the final product, Methyl Trifluoropyruvate, are flammable liquids. Ensure no ignition sources are present during handling and distillation.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to Methyl Trifluoropyruvate from Hexafluoropropene-1,2-oxide. The key to a successful synthesis lies in the controlled execution of the initial nucleophilic ring-opening to form the stable MTPr intermediate and the subsequent, carefully managed acid-catalyzed reactive distillation to yield the final product. By understanding the underlying mechanisms and potential side reactions, researchers can effectively produce this valuable fluorinated building block for applications in pharmaceutical and chemical discovery.

References

-

Dolensky, B., et al. (2002). Methyl 3,3,3-trifluoropyruvate: an improved procedure starting from hexafluoropropene-1,2-oxide; identification of byproducts. Journal of Fluorine Chemistry, 115(1), 67-74. [Link]

-

Wikipedia. (2023). Hexafluoropropylene oxide. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. [Link]

-

MDPI. (2018). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 23(11), 2993. [Link]

-

Osipov, S. N., et al. (2023). N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives. Chemistry of Heterocyclic Compounds, 59, 1-8. [Link]

-

Chem-Impex International. (2024). Methyl trifluoropyruvate product page. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 三氟棕榈酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-Silylimine of Trifluoropyruvate in the Asymmetric Synthesis of Trifluoroalanine Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

An In-depth Technical Guide to Methyl Trifluoropyruvate: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Trifluoropyruvate (MTFP) is a versatile and highly reactive fluorinated building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique electronic properties, stemming from the presence of a trifluoromethyl group adjacent to a ketone and an ester moiety, make it a valuable reagent for the introduction of the trifluoromethyl group into a wide range of molecular scaffolds.[3] This guide provides a comprehensive overview of the physical and chemical properties of Methyl Trifluoropyruvate, its reactivity profile, and its applications in the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[2]

Physicochemical Properties

Methyl Trifluoropyruvate is a colorless to light yellow liquid with a boiling point of 86 °C.[4] It is characterized by its high density and a refractive index of approximately 1.332. The presence of the highly electronegative trifluoromethyl group significantly influences its physical and chemical properties. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Trifluoropyruvate

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₃F₃O₃ | [4] |

| Molecular Weight | 156.06 g/mol | [4] |

| CAS Number | 13089-11-7 | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 86 °C (lit.) | |

| Density | 1.529 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.332 (lit.) | |

| Flash Point | 26 °C (78.8 °F) - closed cup | |

| Purity | ≥97% |

Spectroscopic Characterization

The structural elucidation of Methyl Trifluoropyruvate and its reaction products relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Methyl Trifluoropyruvate is expected to show a singlet for the methyl ester protons (-OCH₃). The chemical shift of this peak would be influenced by the adjacent carbonyl group.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the methyl carbon, the ester carbonyl carbon, the ketone carbonyl carbon, and the trifluoromethyl carbon. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For Methyl Trifluoropyruvate, a singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[5] The chemical shift of this peak is a characteristic feature of the CF₃ group adjacent to a carbonyl.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl Trifluoropyruvate will display characteristic absorption bands for the functional groups present in the molecule. Strong absorption bands are expected for the C=O stretching vibrations of both the ketone and the ester carbonyl groups. Additionally, C-F stretching vibrations will be observed in the fingerprint region. An authentic infrared spectrum is available for reference.[4]

Chemical Reactivity and Synthetic Applications

The core of Methyl Trifluoropyruvate's utility lies in its reactivity, which is dominated by the electrophilic nature of the ketone carbonyl group, highly activated by the electron-withdrawing trifluoromethyl group.[3] This makes it an excellent substrate for a variety of nucleophilic addition and condensation reactions.

Reactions with Nucleophiles

Methyl Trifluoropyruvate readily reacts with a wide range of nucleophiles, including amines, to form hemiaminals. This reactivity is a cornerstone of its application in the synthesis of nitrogen-containing heterocyclic compounds.

Wittig Reaction

The Wittig reaction provides a powerful method for the formation of alkenes from carbonyl compounds. Methyl Trifluoropyruvate can be employed in Wittig reactions to synthesize trifluoromethyl-containing alkenes, which are valuable intermediates in organic synthesis. A general workflow for a Wittig reaction is depicted below.

Caption: General workflow of a Wittig reaction.[8][9][10][11]

A specific application of this reaction is the synthesis of 2-(trifluoromethyl)butan-4-olides.

Aldol Condensation

Methyl Trifluoropyruvate can participate in aldol condensation reactions, reacting with enolates derived from ketones or other carbonyl compounds to form β-hydroxy-α-(trifluoromethyl) carbonyl compounds. These products can be further dehydrated to yield α,β-unsaturated compounds.

Cycloaddition Reactions

The electron-deficient nature of the double bond in reaction products derived from Methyl Trifluoropyruvate makes it a good dienophile or dipolarophile in cycloaddition reactions, enabling the synthesis of complex cyclic and heterocyclic systems.

Synthesis of Fluorinated Heterocycles

A significant application of Methyl Trifluoropyruvate is in the synthesis of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry due to their unique biological properties.[12] For instance, it is a key starting material for the convenient synthesis of 4-trifluoromethyl-(2H)-pyridazin-3-ones.

Experimental Protocol: Synthesis of 4-Trifluoromethyl-(2H)-pyridazin-3-ones

This protocol describes a two-step synthesis of 4-trifluoromethyl-(2H)-pyridazin-3-ones from Methyl Trifluoropyruvate and a carbonyl compound, followed by reaction with hydrazine.

-

Step 1: Aldol-type addition. A neat mixture of the ketone and Methyl Trifluoropyruvate (1 equivalent each) is heated in a pressure tube at 100 °C for 1-5 hours. The reaction progress is monitored by ¹⁹F NMR. After cooling, the residue is triturated with n-hexane to yield the aldol adduct.

-

Step 2: Cyclization with hydrazine. To a solution of the aldol adduct in acetic acid, hydrazine hydrate (3 equivalents) is added. The reaction mixture is refluxed for 3 hours, with progress monitored by ¹⁹F NMR. After cooling, the solvent is evaporated, and the residue is triturated with water and extracted with diethyl ether. Evaporation of the ether affords the target 4-trifluoromethyl-(2H)-pyridazin-3-one.

Applications in Drug Development and Agrochemicals

The introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets.[1] Methyl Trifluoropyruvate serves as a key building block for incorporating this crucial moiety into drug candidates and agrochemicals.[2] Its use in the synthesis of fluorinated pharmaceuticals and crop protection agents highlights its industrial relevance.[2]

Safety and Handling

Methyl Trifluoropyruvate is a flammable liquid and vapor and causes severe skin burns and eye damage.[4][13][14] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[13] Keep it away from heat, sparks, and open flames.[13][14] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[13] If swallowed, rinse the mouth with water and do not induce vomiting.[4]

Storage: Store in a dry, cool, and well-ventilated place in a tightly sealed container.[13] It should be stored in a flammables area.[13]

Conclusion

Methyl Trifluoropyruvate is a highly valuable and versatile reagent in modern organic synthesis. Its unique physicochemical properties and high reactivity, driven by the trifluoromethyl group, make it an indispensable tool for the synthesis of a wide array of fluorinated compounds. Its applications in the development of pharmaceuticals and agrochemicals underscore its importance in both academic research and industrial settings. A thorough understanding of its properties, reactivity, and handling procedures is crucial for its safe and effective utilization in the laboratory.

References

-

Sova, N. V., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1983. [Link]

-

Govindasamy, K., et al. (2025). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243). Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Chemical Shifts. Retrieved from [Link]

-

Wang, Q., et al. (2017). Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection with TMSCF3: Synthesis of 4-(Trifluoromethyl)pyrazoles. Organic Letters, 19(4), 658–661. [Link]

-

Zhdankin, V. V., et al. (2021). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 26(21), 6433. [Link]

-

SpectraBase. Ethyltrifluoropyruvate - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

DeepDyve. A Convenient Synthesis of 4‐Trifluoromethyl‐(2H)‐pyridazin‐3‐ones from Methyl 3,3,3‐Trifluoropyruvate. Retrieved from [Link]

-

ResearchGate. A Convenient Synthesis of 4‐Trifluoromethyl‐(2H)‐pyridazin‐3‐ones from Methyl 3,3,3‐Trifluoropyruvate. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Sheffield. 19Flourine NMR. Retrieved from [Link]

-

ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

University of Pittsburgh. 1. The Wittig Reaction. Retrieved from [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. Ethyltrifluoropyruvate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Organic Chemistry Portal. Wittig Reaction. Retrieved from [Link]

-

University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

University of Missouri–St. Louis. The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. The Wittig Reaction. Retrieved from [Link]

-

PubMed. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Retrieved from [Link]

Sources

- 1. National Museum of Fine Arts | 360 Virtual Tour [nmfa.nationalmuseum.gov.ph]

- 2. chemimpex.com [chemimpex.com]

- 3. Methyl trifluoropyruvate - Enamine [enamine.net]

- 4. Methyl 3,3,3-trifluoropyruvate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.at [fishersci.at]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Methyl Trifluoropyruvate: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: The Strategic Value of Trifluoromethylated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for modulating physicochemical and biological properties. The trifluoromethyl (CF₃) group, in particular, is a powerful pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Methyl trifluoropyruvate (MTFP) has emerged as a highly versatile and reactive building block, enabling the efficient introduction of the trifluoromethyl group into a wide array of molecular scaffolds.[3] Its unique electronic properties, stemming from the strong electron-withdrawing nature of the CF₃ group adjacent to a ketone, render it a potent electrophile for a variety of carbon-carbon bond-forming reactions.[3] This guide provides an in-depth exploration of methyl trifluoropyruvate, from its fundamental properties and synthesis to its application in cutting-edge research and development, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe utilization in a laboratory setting. The key identifiers and properties of methyl trifluoropyruvate are summarized below.

| Property | Value | Reference |

| CAS Number | 13089-11-7 | [3] |

| Molecular Formula | C₄H₃F₃O₃ | [3] |

| Molecular Weight | 156.06 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 84-86 °C | [3] |

| Density | 1.390 g/mL at 25 °C | [3] |

| Refractive Index | 1.3320 to 1.3340 at 20 °C | [3] |

| Flash Point | 26 °C | [3] |

Synthesis of Methyl Trifluoropyruvate: An Optimized Protocol

The reliable and scalable synthesis of methyl trifluoropyruvate is crucial for its widespread application. An optimized laboratory-scale preparation has been developed starting from the industrial chemical hexafluoropropene-1,2-oxide (HFPO).[4][5] This process involves the formation of an intermediate, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, followed by an acid-catalyzed transformation to the final product.[4][5]

Caption: Synthesis of Methyl Trifluoropyruvate from Hexafluoropropene-1,2-oxide.

Detailed Experimental Protocol: Synthesis from Hexafluoropropene-1,2-oxide

This protocol is adapted from the optimized procedure described by Dolenský, et al.[4][5]

Step 1: Formation of Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate

-

In a suitably equipped reaction vessel, combine hexafluoropropene-1,2-oxide with methanol. The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature.

-

The reaction mixture is stirred until the consumption of the starting material is confirmed by an appropriate analytical technique (e.g., GC-MS).

-

The crude intermediate, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, is isolated, which may involve distillation for purification.

Step 2: Conversion to Methyl Trifluoropyruvate

-

The purified intermediate from Step 1 is treated with concentrated sulfuric acid. This step should be performed with caution due to the corrosive nature of the acid and the potential for exothermic reaction.

-

The reaction mixture is heated to facilitate the transformation. The optimal temperature and reaction time should be determined empirically, with literature suggesting temperatures in the range of 90-145 °C.[6]

-

The product, methyl trifluoropyruvate, is isolated from the reaction mixture, typically by reactive distillation, with reported yields of up to 81%.[4][5][6]

-

It is important to be aware of potential byproducts, including methyl trifluoroacetate and the hydrate of methyl trifluoropyruvate, which can be identified and their formation minimized by optimizing reaction conditions.[4][5]

Reactivity and Synthetic Applications

The synthetic utility of methyl trifluoropyruvate is primarily driven by the high electrophilicity of its ketone carbonyl group, which is activated by the adjacent trifluoromethyl group. This makes it an excellent substrate for a range of nucleophilic addition reactions.

Aldol Condensation Reactions

Methyl trifluoropyruvate readily participates in aldol condensation reactions with enolizable ketones.[7][8][9][10] This reaction provides a powerful method for the synthesis of β-hydroxy-α-trifluoromethyl carbonyl compounds, which are valuable chiral building blocks.

Caption: General scheme of an Aldol Condensation reaction with Methyl Trifluoropyruvate.

Detailed Experimental Protocol: Base-Catalyzed Aldol Condensation

This is a general protocol that can be adapted for various ketones.[9][11]

-

In a round-bottom flask, dissolve the enolizable ketone (1.0 eq) and methyl trifluoropyruvate (1.0 eq) in a suitable solvent such as ethanol.

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of a base, such as sodium hydroxide or potassium hydroxide (1.0-2.0 eq), in water or ethanol and add it dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched, typically with a dilute acid solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Synthesis of Fluorinated Amino Acids

A significant application of methyl trifluoropyruvate is in the synthesis of α-trifluoromethyl-α-amino acids.[1][12][13][14] These non-proteinogenic amino acids are of great interest in medicinal chemistry for the design of peptides and proteins with enhanced stability and novel biological activities. The synthesis often proceeds through the formation of an imine with a suitable amine, followed by reduction.[12]

Enzymatic Synthesis of Trifluoroalanine

Recent advances have demonstrated the biocatalytic potential of using methyl trifluoropyruvate for the synthesis of trifluoroalanine.[13] Alanine dehydrogenases have been shown to catalyze the reductive amination of trifluoropyruvate, offering a green and highly enantioselective route to this valuable fluorinated amino acid.[13]

Friedel-Crafts Type Reactions

The high electrophilicity of methyl trifluoropyruvate makes it a suitable candidate for Friedel-Crafts type reactions with electron-rich aromatic compounds.[15][16][17][18][19] This reaction allows for the direct introduction of the trifluoroacetylmethyl group onto an aromatic ring, providing access to a range of fluorinated aromatic ketones.

General Protocol for Friedel-Crafts Acylation

This is a general procedure for Friedel-Crafts acylation that can be adapted for methyl trifluoropyruvate.[16][18]

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) and a dry, inert solvent (e.g., dichloromethane).

-

Cool the mixture to 0 °C in an ice bath.

-

Add methyl trifluoropyruvate (1.0 eq) dropwise to the stirred suspension.

-

To this mixture, add the aromatic substrate (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

-

Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, and the organic layer is washed with saturated sodium bicarbonate solution and brine, then dried and concentrated.

-

The crude product is purified by column chromatography or distillation.

Spectroscopic Characterization: A Guide for the Analyst

Accurate characterization of methyl trifluoropyruvate and its reaction products is essential. NMR and IR spectroscopy are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the methyl ester protons. The chemical shift will be influenced by the adjacent carbonyl group.

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.[20][21][22][23] Methyl trifluoropyruvate will exhibit a singlet in the ¹⁹F NMR spectrum, with a characteristic chemical shift for the CF₃ group. The absence of coupling confirms the presence of an isolated trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of methyl trifluoropyruvate will show characteristic absorption bands for its functional groups.[24][25][26]

-

C=O Stretch: Strong absorption bands are expected in the region of 1700-1750 cm⁻¹ corresponding to the stretching vibrations of the ketone and ester carbonyl groups. The electron-withdrawing effect of the CF₃ group may shift these absorptions to higher wavenumbers.

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹ are characteristic of C-F bond stretching.

-

C-O Stretch: An absorption band for the ester C-O stretch is expected around 1200-1300 cm⁻¹.

Safety and Handling

Methyl trifluoropyruvate is a flammable liquid and should be handled with appropriate safety precautions.[3] It is also corrosive and can cause severe skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Versatile Reagent for Future Innovation

Methyl trifluoropyruvate stands as a testament to the power of fluorination in modern chemical synthesis. Its unique reactivity profile, coupled with its commercial availability, makes it an invaluable tool for researchers and drug development professionals. The ability to efficiently introduce the trifluoromethyl group into diverse molecular architectures opens up new avenues for the design of novel pharmaceuticals, agrochemicals, and advanced materials with enhanced properties. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is the foundation for harnessing the full potential of this remarkable building block.

References

-

Dolenský, B., et al. (2002). Methyl 3,3,3-trifluoropyruvate: An improved procedure starting from hexafluoropropene-1,2-oxide; identification of byproducts. Journal of Fluorine Chemistry, 115(1), 67-74. [Link]

-

Soloshonok, V. A., Yagupol'skii, Y. L., & Kukhar', V. P. (1989). Fluorine-containing amino acids. V. Imines of trifluoropyruvic acid in the synthesis of N-substituted trifluoroalanines. Journal of Organic Chemistry of the USSR (English Translation), 24(8). [Link]

-

ResearchGate. (2025). ChemInform Abstract: Methyl 3,3,3-Trifluoropyruvate: An Improved Procedure Starting from Hexafluoropropene-1,2-oxide; Identification of By-products. [Link]

-

Romero-Téllez, S., et al. (2023). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Nature Communications, 14(1), 478. [Link]

-

Shibata, N., et al. (2011). Asymmetric Synthesis of Efavirenz via Organocatalyzed Enantioselective Trifluoromethylation. Angewandte Chemie International Edition, 50(26), 5949-5952. [Link]

-

Vukelić, S., et al. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

-

ResearchGate. (2025). A New Synthetic Approach to Efavirenz through Enantioselective Trifluoromethylation by Using the Ruppert–Prakash Reagent. [Link]

-

Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. [Link]

-

Rao, S. V., et al. (2015). Synthesis of Efavirenz by an innovative cost effective cyclisation process. Der Pharma Chemica, 7(10), 292-295. [Link]

- Google Patents. (2012).

-

O'Hagan, D. (2008). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 129(8), 759-771. [Link]

-

ResearchGate. (2025). Synthesis of Fluorinated Amino Acids. [Link]

-

Kazimierczuk, K., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1739. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

University of Arizona. (n.d.). 19Flourine NMR. [Link]

-

Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

-

Dartmouth College. (n.d.). Experiment 19 — Aldol Condensation. [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Castañar, L., et al. (2020). Simultaneous Broadband Suppression of Homonuclear and Heteronuclear Couplings in 1H NMR Spectroscopy. Angewandte Chemie International Edition, 59(32), 13415-13418. [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

- Google Patents. (2012).

-

The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

SFU Summit. (n.d.). Aryl-Based Perfluoroalkoxides: How Length and Branching of the Fluorinated Initiator Influences the Polymerization of Hexafluoropropylene Oxide (HFPO). [Link]

-

Sosnovskikh, V. Y., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1897. [Link]

-

Rios, A. C., & Date, A. M. (2021). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. ChemRxiv. [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Magritek. (n.d.). The Aldol Condensation. [Link]

-

Rios, A. C., & Date, A. M. (2021). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. ACS Omega, 6(27), 17742–17748. [Link]

-

LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3,3,3-trifluoropyruvate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102391113A - Method for synthesizing trifluoropyruvate compound - Google Patents [patents.google.com]

- 7. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. magritek.com [magritek.com]

- 10. nasa.gov [nasa.gov]

- 11. amherst.edu [amherst.edu]

- 12. Fluorine-containing amino acids. V. Imines of trifluoropyruvic acid in the synthesis of N-substituted trifluoroalanines (Journal Article) | OSTI.GOV [osti.gov]

- 13. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. websites.umich.edu [websites.umich.edu]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. magritek.com [magritek.com]

- 21. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 19Flourine NMR [chem.ch.huji.ac.il]

- 23. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 24. youtube.com [youtube.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. chem.libretexts.org [chem.libretexts.org]

spectroscopic data of Methyl Trifluoropyruvate (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl Trifluoropyruvate

Authored by: A Senior Application Scientist

Abstract

Methyl 3,3,3-trifluoropyruvate (MTFP) is a pivotal building block in organofluorine chemistry, prized for the unique electrochemical properties imparted by its trifluoromethyl group. Its utility in synthesizing advanced pharmaceutical intermediates and agrochemicals necessitates a robust and unambiguous method for structural confirmation and purity assessment. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to MTFP. We will explore the theoretical underpinnings of the expected spectral data, explain the causality behind the spectral features, and provide field-proven protocols for data acquisition, ensuring researchers and drug development professionals can confidently characterize this versatile reagent.

The Molecular Blueprint: Structure and Spectroscopic Implications

Methyl trifluoropyruvate (CAS: 13089-11-7, Formula: C₄H₃F₃O₃, MW: 156.06 g/mol ) possesses a unique structure containing an ester, an α-ketone, and a trifluoromethyl group.[1][2] This arrangement of functional groups dictates its reactivity and creates a distinct spectroscopic fingerprint. The strong electron-withdrawing nature of the CF₃ group significantly influences the adjacent carbonyl, which in turn affects the ester moiety. Understanding this electronic environment is key to interpreting the resulting spectra.

A logical workflow for the complete spectroscopic characterization of a sample like MTFP is crucial. It ensures that data from orthogonal techniques are used to build a comprehensive and validated structural picture.

Caption: Predicted EI-MS Fragmentation of MTFP.

Experimental Protocol: EI-MS Data Acquisition

Trustworthiness: This standard protocol is suitable for volatile, small organic molecules like MTFP.

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct injection or through a GC inlet. The sample is volatilized in a heated injection port. [3]2. Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating the positively charged molecular ion (M⁺•). [4]3. Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, characteristic fragment ions and neutral radicals. [5]4. Mass Analysis: The positively charged ions (both the molecular ion and the fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which plots ion abundance versus m/z.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof.

-

MS provides the molecular formula's weight (156 Da).

-

IR confirms the presence of key functional groups: two C=O (ketone and ester) and C-F bonds.

-

¹³C NMR confirms the carbon count (4 unique carbons) and their immediate environment (two C=O, one CF₃, one OCH₃).

-

¹⁹F and ¹H NMR confirm the presence and ratio of the specific fluorine and hydrogen environments (one CF₃ group and one OCH₃ group).

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved January 11, 2026, from [Link]

-

Thermo Nicolet. (n.d.). Infrared Spectra of Pure Liquids. Retrieved January 11, 2026, from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved January 11, 2026, from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved January 11, 2026, from [Link]

-

Homework.Study.com. (n.d.). Describe the procedure for preparing a liquid sample for infrared examination. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved January 11, 2026, from [Link]

- Dolenský, B., et al. (2002). Methyl 3,3,3-trifluoropyruvate: An improved procedure starting from hexafluoropropene-1,2-oxide; identification of byproducts. Journal of Fluorine Chemistry.

- Figueroa, R., Hsung, R. P., Li, G., & Yang, J. H. (2007). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.

- Da Silva, M. A. V. R., et al. (2008). Joint Experimental and DFT Study of the Gas-Phase Unimolecular Elimination Kinetic of Methyl Trifluoropyruvate. The Journal of Physical Chemistry A, 112(47), 12296-12302.

- PubMed. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships.

-

Sostie. (n.d.). Tabelle1. Retrieved January 11, 2026, from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Chemguide. Retrieved January 11, 2026, from [Link]

- Nagib, D. A., & MacMillan, D. W. C. (2009). Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society, 131(31), 10875-10877.

-

Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved January 11, 2026, from [Link]

Sources

- 1. Methyl 3,3,3-trifluoropyruvate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. sostie.com [sostie.com]

- 3. researchgate.net [researchgate.net]

- 4. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates [beilstein-journals.org]

Foreword: The Trifluoromethyl Group and the Rise of a Versatile Building Block

An In-Depth Technical Guide to the Reactivity of Methyl Trifluoropyruvate with Nucleophiles

In the landscape of modern drug discovery and materials science, the trifluoromethyl (CF₃) group has emerged as a cornerstone for molecular design. Its unique electronic properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] Methyl trifluoropyruvate (MTFP), a highly electrophilic keto-ester, serves as a powerful and versatile building block for introducing this critical moiety. The strong electron-withdrawing nature of the adjacent trifluoromethyl group renders the carbonyl carbon exceptionally susceptible to nucleophilic attack, unlocking a vast and diverse range of chemical transformations.[4]

This guide provides an in-depth exploration of the reactivity of methyl trifluoropyruvate with a spectrum of nucleophiles. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings, explain the causality behind experimental choices, and provide practical insights for researchers, scientists, and drug development professionals seeking to leverage this potent reagent in their synthetic endeavors.

The Electronic Heart of Methyl Trifluoropyruvate: A Highly Electrophilic Carbonyl

The reactivity of methyl trifluoropyruvate is dominated by the intense polarization of its α-keto-ester functionality. The three fluorine atoms on the methyl group exert a powerful inductive electron-withdrawing effect, which is relayed through the sigma bonds to the carbonyl carbon. This effect, combined with the inherent polarity of the carbon-oxygen double bond, creates a highly electron-deficient (electrophilic) center, primed for reaction with a wide array of nucleophiles.

The general mechanism follows a predictable and fundamental pattern of nucleophilic addition.[5][6][7] The nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O π-bond and the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during workup to yield the stable tertiary alcohol product.

Caption: General mechanism of nucleophilic addition to MTFP.

Reactions with Nitrogen Nucleophiles: Gateway to Bioactive Heterocycles

Nitrogen-containing compounds constitute a vast proportion of approved pharmaceuticals. MTFP's reactions with N-nucleophiles provide efficient routes to trifluoromethylated amines and N-heterocycles, which are of significant interest in drug design.[8][9]

Formation of Hemiaminals and Imines

Primary and secondary amines readily react with MTFP to form the corresponding hemiaminal adducts.[10] These adducts can be stable and isolable, serving as valuable intermediates. In the presence of a dehydrating agent or under appropriate conditions, the hemiaminals derived from primary amines can eliminate water to form imines. These imines are themselves versatile electrophiles for further synthetic transformations, including cycloadditions and reductions to form chiral amines.[4][11]

Multicomponent Reactions: The Mannich and Beyond

The high reactivity of MTFP allows for its participation in elegant multicomponent reactions. For instance, the organocatalyst-mediated asymmetric Mannich reaction, involving an aldehyde, an amine, and MTFP (or its imine derivative), can construct α-trifluoromethyl-substituted tertiary amines with high enantioselectivity.[12] Similarly, three-component domino cyclizations involving MTFP, methyl ketones, and amino alcohols have been developed to synthesize complex, γ-lactam annulated oxazacycles in a single step.[13]

Caption: Logical workflow for a multicomponent domino reaction.

Reactions with Carbon Nucleophiles: Building Complex Carbon Skeletons

Carbon-carbon bond-forming reactions are the cornerstone of organic synthesis. MTFP serves as a superior electrophile in several classical and modern C-C bond-forming reactions.

Friedel-Crafts Alkylation

Electron-rich aromatic and heteroaromatic compounds can act as nucleophiles, attacking MTFP under mild or even catalyst-free conditions to yield tertiary alcohols bearing an aromatic ring.[4] This provides a direct route to trifluoromethylated diaryl or aryl-alkyl carbinols, structures found in various biologically active molecules. The reaction often proceeds with high yields due to the enhanced electrophilicity of MTFP.[4]

Aldol and Vinylogous Aldol Reactions

In the presence of suitable catalysts, enolates derived from ketones or other carbonyl compounds can add to MTFP in an aldol-type reaction. Modern organocatalysis has enabled highly enantioselective versions of this transformation, providing chiral tertiary trifluoromethyl carbinols, which are valuable synthons for pharmaceutical development.[12][14] Bifunctional catalysts, such as those based on thiourea or squaramide scaffolds, can activate both the nucleophile (ketone) and the electrophile (MTFP) simultaneously to control the stereochemical outcome.[14][15]

Wittig Reaction

The Wittig reaction provides a pathway to convert the carbonyl group of MTFP into a carbon-carbon double bond.[16][17] Reaction with a phosphorus ylide (Wittig reagent) can be used to synthesize 2-(trifluoromethyl)butan-4-olides and other valuable olefinic compounds.[10] This transformation is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[18]

Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[19][20] When MTFP is used as the carbonyl component, this reaction produces β-hydroxy esters with a trifluoromethyl-substituted tertiary alcohol moiety. The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard or organolithium reagents, which prevents undesired side reactions with the ester group of MTFP.[20][21]

| Reaction Type | Nucleophile Source | Key Product Feature | Typical Conditions |

| Friedel-Crafts | Electron-rich arenes | Aryl-CF₃-carbinol | Lewis acid or mild/catalyst-free[4] |

| Aldol | Ketone/Aldehyde enolates | β-Hydroxy-α-CF₃-ketone | Organocatalyst (e.g., prolinol)[12] |

| Wittig | Phosphorus ylides | Trifluoromethylated alkene | Anhydrous solvent (e.g., THF)[17] |

| Reformatsky | α-Halo ester + Zinc | β-Hydroxy-γ-CF₃-ester | Zinc dust, aprotic solvent[19][20] |

Experimental Protocol: Catalyst-Free Friedel-Crafts Alkylation of Indole with Methyl Trifluoropyruvate

This protocol describes a self-validating, high-yield synthesis of methyl 3-(1H-indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate. The high reactivity of both indole and MTFP allows the reaction to proceed efficiently without the need for a Lewis acid catalyst, simplifying the procedure and purification.

Materials & Reagents:

-

Methyl trifluoropyruvate (MTFP), ≥98% (GC)[22]

-

Indole, 99%

-

Dichloromethane (DCM), anhydrous

-

Hexane, ACS grade

-

Silica gel for column chromatography

-

Standard glassware, magnetic stirrer, rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add indole (1.0 mmol, 117 mg).

-

Solvent Addition: Dissolve the indole in 10 mL of anhydrous dichloromethane under a nitrogen or argon atmosphere.

-

Reagent Addition: While stirring the solution at room temperature (20-25 °C), add methyl trifluoropyruvate (1.1 mmol, 172 mg, 1.1 equivalents) dropwise over 2 minutes.

-

Causality Note: A slight excess of MTFP ensures complete consumption of the limiting indole reagent. The reaction is typically exothermic; a slow addition prevents a rapid temperature increase.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system. The reaction is typically complete within 1-2 hours.

-

Self-Validation: A successful reaction will show the consumption of the indole starting material (visualized with a UV lamp or potassium permanganate stain) and the appearance of a new, more polar product spot.

-

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexane:ethyl acetate (starting from 9:1 and gradually increasing to 7:3) to isolate the pure product.

-

Combine the fractions containing the desired product and concentrate under reduced pressure.

-

-

Characterization: The final product, methyl 3-(1H-indol-3-yl)-3,3,3-trifluoro-2-hydroxypropanoate, is typically obtained as a white or pale yellow solid.

-

Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry). The expected ¹⁹F NMR will show a singlet corresponding to the CF₃ group.

-

Conclusion: A cornerstone for Fluorine Chemistry

Methyl trifluoropyruvate's exceptional reactivity, driven by the powerful electron-withdrawing trifluoromethyl group, establishes it as a cornerstone building block in modern organic synthesis. Its predictable and versatile reactions with a host of nitrogen, oxygen, sulfur, and carbon nucleophiles provide robust and efficient pathways to a diverse array of fluorinated molecules. For professionals in drug discovery and materials science, mastering the reactivity of MTFP is not merely an academic exercise; it is a strategic imperative for the rational design and synthesis of next-generation compounds with enhanced stability, bioavailability, and efficacy.[2][22]

References

-

Chem-Impex. (n.d.). Methyl trifluoropyruvate. Retrieved from [Link]

-

Hayashi, Y., Odaira, H., Tomikawa, M., Mori, N., Taniguchi, T., & Kenmoku, S. (2025). Enantioselective Synthesis of α‐Trifluoromethyl tert‐Alcohols and Amines via Organocatalyst‐Mediated Aldol and Mannich Reactions. Asian Journal of Organic Chemistry. Retrieved from [Link]

-

Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry, 22, 6246-6276. Retrieved from [Link]

-

Goryaeva, M. V., et al. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1888. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of trifluoromethylated nitrogen-containing heterocycles. Retrieved from [Link]

-

Inform, C. (2005). A Convenient Synthesis of 4‐Trifluoromethyl‐(2H)‐pyridazin‐3‐ones from Methyl 3,3,3‐Trifluoropyruvate. ChemInform, 36(52). Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl Trifluoropyruvate Pyrazin-2-ylimine in Cyclocondensation and Cycloaddition Reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Markova, E. A. (1998). Free‐Radical Reactions of Methyl Trifluoropyruvate with Aldehydes. Chemistry of Heterocyclic Compounds, 34(1), 113-114. Retrieved from [Link]

-

MDPI. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Toste, F. D., et al. (2018). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. ACS Catalysis, 8(11), 10646–10651. Retrieved from [Link]

-

Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. Retrieved from [Link]

-

SynArchive. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reformatsky Reaction. Retrieved from [Link]

-

Chemical Communications. (n.d.). Friedel–Crafts alkylation of arenes with epoxides promoted by fluorinated alcohols or water. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE!. Retrieved from [Link]

-

Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]

-

National Institutes of Health. (2022). Strategies for the direct oxidative esterification of thiols with alcohols. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions. Retrieved from [Link]

-

PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Organocatalytic Enantioselective Synthesis of Tetrahydrofluoren-9-ones via Vinylogous Michael Addition/Henry Reaction Cascade of 1,3-Indandione-Derived Pronucleophiles. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Asymmetric organocatalytic reactions by bifunctional amine-thioureas. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were.... Retrieved from [Link]

-

Beilstein Journals. (n.d.). Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. Retrieved from [Link]

-

MedLife Mastery. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thiols Act as Methyl Traps in the Biocatalytic Demethylation of Guaiacol Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Methyl trifluoropyruvate - Enamine中国 [enamine-genez.com]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl 3,3,3-trifluoropyruvate 97 13089-11-7 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Wittig reaction - Wikipedia [en.wikipedia.org]

- 18. community.wvu.edu [community.wvu.edu]

- 19. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 20. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemimpex.com [chemimpex.com]

The Enhanced Electrophilicity of the Carbonyl Group in Methyl Trifluoropyruvate: A Technical Guide for Researchers

Abstract

Methyl 3,3,3-trifluoropyruvate (MTFP) stands as a cornerstone reagent in modern synthetic chemistry, primarily owing to the pronounced electrophilicity of its α-keto carbonyl group. The potent electron-withdrawing nature of the adjacent trifluoromethyl (CF₃) moiety dramatically amplifies the reactivity of this carbonyl carbon, rendering it highly susceptible to nucleophilic attack. This guide provides an in-depth exploration of the electronic underpinnings of this enhanced reactivity, its implications for chemical transformations, and practical methodologies for its application in research and development. We will delve into the mechanistic nuances of key reactions, present validated experimental protocols, and offer insights to empower researchers in leveraging the unique chemical properties of MTFP for the synthesis of complex fluorinated molecules.

Introduction: The Trifluoromethyl Group's Profound Influence

The strategic incorporation of fluorine atoms into organic molecules has become a paramount strategy in medicinal chemistry and materials science. The trifluoromethyl group, in particular, imparts unique properties such as increased metabolic stability, enhanced bioavailability, and altered electronic characteristics.[1][2][3] In methyl trifluoropyruvate (CAS 13089-11-7), the CF₃ group is strategically positioned adjacent to a carbonyl center, a placement that fundamentally alters the electronic landscape of the molecule.[4]

The three highly electronegative fluorine atoms exert a powerful inductive electron-withdrawing effect (-I effect), which polarizes the C-CF₃ bond and, consequently, the entire molecule.[5] This electronic pull creates a significant partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally "hard" and reactive electrophile.[4] This heightened electrophilicity is the cornerstone of MTFP's utility, enabling a broad spectrum of chemical transformations that are often sluggish or unfeasible with non-fluorinated pyruvate analogues.[4][6]

Key Properties of Methyl Trifluoropyruvate:

| Property | Value | Reference |

| Molecular Formula | C₄H₃F₃O₃ | [7][8] |

| Molecular Weight | 156.06 g/mol | [7] |

| Boiling Point | 86 °C (lit.) | [7][8] |

| Density | 1.529 g/mL at 25 °C (lit.) | [7][8] |

| Refractive Index | n20/D 1.332 (lit.) | [7][8] |

The Electronic Basis of Enhanced Electrophilicity

The exceptional reactivity of the carbonyl group in MTFP can be attributed to a confluence of electronic factors, all stemming from the presence of the trifluoromethyl group.

Inductive Effect and Carbonyl Polarization

As previously mentioned, the primary driver of the enhanced electrophilicity is the strong inductive electron withdrawal by the CF₃ group.[5] This effect significantly depletes electron density from the adjacent carbonyl carbon. The result is a more pronounced dipole moment across the C=O bond compared to non-fluorinated ketones, leading to a greater partial positive charge on the carbonyl carbon and a more pronounced partial negative charge on the oxygen.

Destabilization of the Carbonyl Ground State

Quantum mechanical studies have revealed that electron-withdrawing substituents destabilize the ground state of a carbonyl compound more than they destabilize the corresponding hydrate (gem-diol).[9] This destabilization of the starting material raises its ground state energy, thereby lowering the activation energy for nucleophilic attack and increasing the reaction rate.

Stabilization of the Tetrahedral Intermediate

Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³. The resulting tetrahedral intermediate, an alkoxide, is significantly stabilized by the electron-withdrawing CF₃ group. This stabilization arises from the dispersal of the negative charge on the oxygen atom through the sigma framework of the molecule, an effect that is much more pronounced with the CF₃ group than with alkyl groups.

Manifestations of High Electrophilicity: Key Reactions and Mechanisms

The heightened electrophilicity of MTFP's carbonyl group is not merely a theoretical concept; it translates into a rich and diverse reactivity profile.

Hydration: A Telltale Sign of Reactivity

One of the most direct indicators of the electrophilicity of a carbonyl compound is its equilibrium constant for hydration. While most ketones, such as acetone, exist predominantly in their keto form in aqueous solutions, hexafluoroacetone is almost completely hydrated.[9] Similarly, methyl trifluoropyruvate readily forms a stable hydrate, methyl 3,3,3-trifluoropyruvate hydrate.[10] This propensity for hydration underscores the high energy of the unhydrated carbonyl group and its eagerness to accept a nucleophile, in this case, water.

Protocol for the Spectroscopic Observation of MTFP Hydration

Objective: To qualitatively observe the formation of methyl trifluoropyruvate hydrate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Methyl trifluoropyruvate (MTFP)

-

Deuterated water (D₂O)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Prepare a solution of MTFP in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a ¹⁹F NMR spectrum. Note the chemical shift of the CF₃ group.

-

To a separate NMR tube containing D₂O, add a small amount of MTFP.

-

Gently agitate the tube to ensure mixing.

-

Acquire a ¹⁹F NMR spectrum of the D₂O solution.

-

Self-Validation: Compare the ¹⁹F NMR spectra. A significant upfield shift in the resonance of the CF₃ group in the D₂O solution is indicative of the formation of the hydrate, as the electronic environment of the trifluoromethyl group is altered by the change in hybridization of the adjacent carbon from sp² to sp³.

Nucleophilic Addition Reactions

MTFP is an excellent substrate for a wide array of nucleophilic addition reactions, often proceeding under mild conditions where less reactive ketones would require harsh reagents or catalysts.[4]

3.2.1. Addition of Carbon Nucleophiles

MTFP readily undergoes reactions with various carbon-based nucleophiles, including Grignard reagents, organolithium compounds, and enolates. These reactions are fundamental for carbon-carbon bond formation. For instance, the reaction with benzylboronic acid pinacol ester, facilitated by DABCO, proceeds in good yields.[11]

3.2.2. Formation of Hemiaminals

The reaction of MTFP with primary and secondary amines readily affords stable hemiaminals.[7][8][12] This is in stark contrast to non-fluorinated pyruvates, where the equilibrium typically favors the starting materials. The stability of these hemiaminals makes them useful intermediates in the synthesis of nitrogen-containing heterocycles and α-trifluoromethyl-α-amino acids.

3.2.3. Wittig and Horner-Wadsworth-Emmons Reactions

MTFP is a competent electrophile in Wittig and Horner-Wadsworth-Emmons reactions, providing access to trifluoromethyl-substituted alkenes. These reactions are crucial for the synthesis of fluorinated building blocks for pharmaceuticals and agrochemicals.[7][12]

Friedel-Crafts and Aldol Reactions

The high electrophilicity of MTFP enables it to participate in reactions typically reserved for more potent electrophiles. It reacts smoothly with aromatic and heteroaromatic compounds in Friedel-Crafts type alkylations, often without the need for a strong Lewis acid catalyst.[4] Furthermore, it is an excellent substrate for aldol condensations.[4][13]

Practical Applications and Synthetic Utility

The unique reactivity of MTFP has positioned it as a valuable building block in organic synthesis. Its applications span from the construction of complex heterocyclic systems to the synthesis of chiral fluorinated molecules.

Synthesis of Fluorinated Heterocycles

MTFP is extensively used in the synthesis of a variety of fluorine-containing heterocycles, such as 4-trifluoromethyl-(2H)-pyridazin-3-ones and 2-hydroxy-2-trifluoromethylbutan-4-olides.[7][12] The trifluoromethyl group in these structures often enhances their biological activity.

Asymmetric Catalysis

The high reactivity of MTFP makes it an ideal substrate for asymmetric catalysis. Enantioselective additions of nucleophiles to the carbonyl group can be achieved using chiral catalysts, leading to the formation of valuable chiral building blocks containing a trifluoromethyl-substituted stereocenter.

Enzyme Inhibition

Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, particularly serine proteases.[14] They act as transition-state analogues, forming a stable tetrahedral adduct with the active site serine residue.[14] The high electrophilicity of the carbonyl group in TFMKs is crucial for this inhibitory activity.

Conclusion